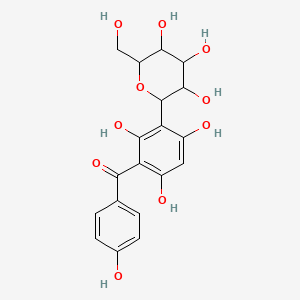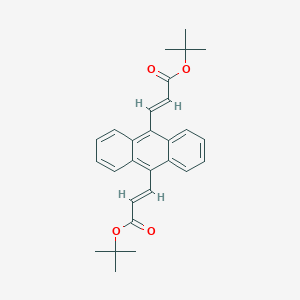
Di-tert-butyl 33'-(anthracene-910-diyl)-diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate is an organic compound that features an anthracene core with two diacrylate groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.
Functionalization: The anthracene core is functionalized with acrylate groups through a series of chemical reactions.
Protection: The tert-butyl groups are introduced to protect the acrylate functionalities during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details would depend on the exact synthetic route and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the acrylate groups.
Substitution: The compound can participate in substitution reactions, particularly at the acrylate functionalities.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield anthraquinone derivatives, while reduction could produce dihydroanthracene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex organic molecules.
Medicine: Investigated for use in drug delivery systems.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action for Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate would depend on its specific application. For example, in organic electronics, the compound’s electronic properties would be crucial. In biological applications, its interaction with biological molecules and cellular structures would be of interest.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-diyl diacrylate: Lacks the tert-butyl groups, which may affect its reactivity and stability.
Di-tert-butyl anthracene-9,10-diyl diacrylate: Similar structure but with different substituents on the acrylate groups.
Uniqueness
Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate is unique due to the presence of both the anthracene core and the diacrylate functionalities, which confer specific electronic and chemical properties that can be tailored for various applications.
Properties
IUPAC Name |
tert-butyl (E)-3-[10-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]anthracen-9-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O4/c1-27(2,3)31-25(29)17-15-23-19-11-7-9-13-21(19)24(22-14-10-8-12-20(22)23)16-18-26(30)32-28(4,5)6/h7-18H,1-6H3/b17-15+,18-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPLWHOQHJHYSF-YTEMWHBBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C=CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC(=O)/C=C/C1=C2C(=C(C3=CC=CC=C13)/C=C/C(=O)OC(C)(C)C)C=CC=C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclobutyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B8236649.png)
![methyl (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B8236653.png)
![5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B8236661.png)
![1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B8236678.png)
![methyl (3Z)-3-[[4-[acetyl(methyl)amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B8236691.png)
![5-((11bS)-9,14-Diiododinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine](/img/structure/B8236704.png)
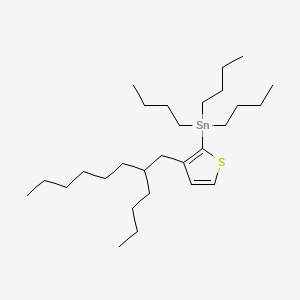
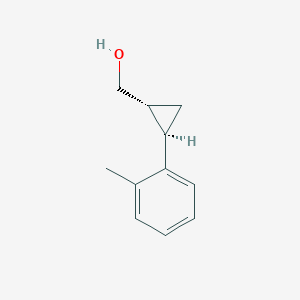
![2-[(E)-2-(4-bromophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8236724.png)
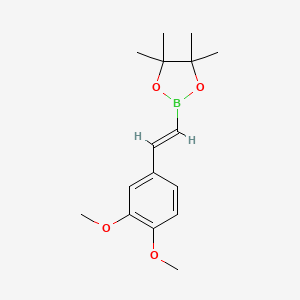
![2-[(Z)-2-(4-chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8236733.png)
![2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B8236742.png)
![2-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-azatricyclo[9.4.0.03,8]pentadecane](/img/structure/B8236748.png)
